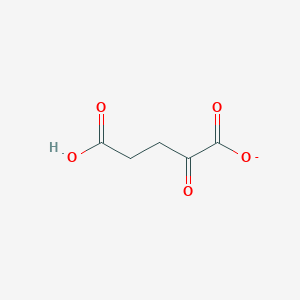

2-Oxoglutarate(1-)

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,5-dioxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5O5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297057 | |

| Record name | Pentanedioic acid, 2-oxo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144509-68-2 | |

| Record name | Pentanedioic acid, 2-oxo-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144509-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 2-oxo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Interconversion of 2 Oxoglutarate 1

Integration within the Tricarboxylic Acid Cycle

The tricarboxylic acid (TCA) cycle, or Krebs cycle, is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.org Within this cycle, 2-Oxoglutarate(1-) serves as a crucial intermediate. ebi.ac.uk

Isocitrate Dehydrogenase Activity in 2-Oxoglutarate(1-) Production

The formation of 2-Oxoglutarate(1-) in the TCA cycle is catalyzed by the enzyme isocitrate dehydrogenase. nih.govplos.org This enzyme facilitates the oxidative decarboxylation of isocitrate, a six-carbon molecule, to produce the five-carbon molecule 2-Oxoglutarate(1-). nih.govfrontiersin.org This reaction also involves the reduction of a cofactor, typically NAD+ to NADH in eukaryotes or NADP+ to NADPH in some prokaryotes. wikipedia.orgxiahepublishing.com The activity of isocitrate dehydrogenase is a significant regulatory point in the TCA cycle. nih.gov

Intersection of Carbon and Nitrogen Metabolism via 2-Oxoglutarate(1-)

2-Oxoglutarate(1-) represents a critical juncture where carbon and nitrogen metabolic pathways converge. nih.govasm.org It acts as the primary carbon skeleton for the incorporation of inorganic nitrogen into organic molecules. nih.govasm.org The intracellular concentration of 2-Oxoglutarate(1-) fluctuates in response to the availability of both carbon and nitrogen, highlighting its role as a key signaling molecule that helps coordinate these two fundamental metabolic processes. nih.govpnas.org

Role in Nitrogen Assimilation Pathways

Nitrogen assimilation is the process by which organisms convert inorganic nitrogen, primarily ammonia (B1221849), into organic nitrogen-containing compounds. 2-Oxoglutarate(1-) is the essential carbon acceptor for this process. nih.govasm.org The primary pathway for ammonium (B1175870) assimilation in many organisms is the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) pathway. scielo.brtechscience.com In this pathway, glutamine synthetase incorporates ammonium into glutamate to form glutamine. Subsequently, glutamate synthase transfers the amide group from glutamine to a molecule of 2-Oxoglutarate(1-), yielding two molecules of glutamate. techscience.comcsic.es An alternative, though less common under low ammonia conditions, is the glutamate dehydrogenase (GDH) pathway, which directly incorporates ammonium onto 2-Oxoglutarate(1-) to form glutamate. nih.govnih.gov

Contribution to Amino Acid Biosynthesis from Carbon Skeletons

The glutamate produced through the GS/GOGAT or GDH pathways, using 2-Oxoglutarate(1-) as the initial carbon framework, serves as a primary nitrogen donor for the synthesis of most other amino acids. scielo.brresearchgate.net Through transamination reactions, the amino group from glutamate can be transferred to various other keto acids, which are carbon skeletons derived from glycolysis and the TCA cycle, to form a wide array of amino acids. tandfonline.comlibretexts.org For example, aspartate can be synthesized from oxaloacetate via transamination. csic.es Therefore, the availability of 2-Oxoglutarate(1-) is fundamental for the de novo synthesis of amino acids. frontiersin.org

Alternative Pathways of 2-Oxoglutarate(1-) Synthesis and Degradation

While the TCA cycle is the primary route for 2-Oxoglutarate(1-) synthesis and degradation in many organisms, alternative pathways exist. proteopedia.org In some bacteria and archaea, particularly those with incomplete TCA cycles, alternative routes for 2-Oxoglutarate(1-) metabolism are essential. nih.govresearchgate.net For instance, some cyanobacteria can convert 2-Oxoglutarate(1-) to succinic semialdehyde and then to succinate (B1194679) through the actions of 2-oxoglutarate decarboxylase and succinic semialdehyde dehydrogenase, respectively. plos.orgresearchgate.net In some methanogens, 2-Oxoglutarate(1-) is synthesized from oxaloacetate via a partial reductive TCA cycle, a pathway distinct from the oxidative cycle found in many other organisms. researchgate.net Furthermore, 2-Oxoglutarate(1-) is a substrate for a large family of 2-oxoglutarate-dependent dioxygenases, which are involved in a wide variety of metabolic reactions, including hydroxylation and demethylation, further highlighting the diverse metabolic roles of this compound. frontiersin.orgrsc.org

Regulatory and Signaling Functions of 2 Oxoglutarate 1

2-Oxoglutarate(1-) as a Master Regulatory Metabolite

2-Oxoglutarate(1-), also known as alpha-ketoglutarate, is a pivotal intermediate metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism. nih.govresearchgate.netasm.orgnih.gov Its position within the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production, underscores its importance in carbon metabolism. nih.govresearchgate.netasm.orgnih.gov Simultaneously, it serves as the primary carbon skeleton for the assimilation of nitrogen, making it indispensable for the synthesis of amino acids and nucleotides. nih.govresearchgate.netasm.orgnih.gov This dual role allows the intracellular concentration of 2-oxoglutarate(1-) to act as a crucial indicator of the cell's nutritional status, specifically the balance between carbon and nitrogen availability. nih.govresearchgate.netasm.orgnih.gov

Experimental evidence has solidified the role of 2-oxoglutarate(1-) as a master regulatory metabolite. nih.gov Its levels fluctuate in response to changes in nutrient availability, particularly carbon and nitrogen. nih.govresearchgate.netasm.orgnih.gov This fluctuation is not merely a consequence of metabolic flux but serves as a signal that is interpreted by a variety of sensor proteins. nih.govresearchgate.netasm.org These proteins, in turn, modulate a wide array of metabolic pathways to ensure the cell adapts to the prevailing nutritional conditions. nih.govresearchgate.net The significance of 2-oxoglutarate(1-) as a signaling molecule is further highlighted by its ability to regulate the synthesis of other well-established signaling molecules, such as cyclic AMP (cAMP) in Escherichia coli. nih.govresearchgate.netnih.gov

The regulatory reach of 2-oxoglutarate(1-) has been shown to extend across a diverse range of organisms, from bacteria to plants. nih.govoup.com In prokaryotes, it directly influences the activity of several transcriptional factors and the PII signal transduction proteins. nih.gov In plants, it has been proposed as a key signal metabolite, a concept supported by its interaction with the plastidial PII protein. oup.com The expanding list of metabolic pathways and regulatory proteins controlled by 2-oxoglutarate(1-) underscores its central role in coordinating cellular metabolism. nih.gov

Sensing of Cellular Nutritional Status (Carbon and Nitrogen Availability)

The intracellular concentration of 2-oxoglutarate(1-) serves as a sensitive barometer of the cell's carbon-to-nitrogen (C/N) balance. mdpi.comustc.edu.cn When nitrogen is limited, the assimilation of ammonia (B1221849) into amino acids slows down, leading to an accumulation of 2-oxoglutarate(1-). ustc.edu.cn Conversely, under conditions of nitrogen sufficiency, 2-oxoglutarate(1-) is readily consumed as a carbon backbone for nitrogen assimilation, resulting in lower intracellular levels. This inverse relationship between nitrogen availability and 2-oxoglutarate(1-) concentration has been observed in a wide range of microorganisms, including Escherichia coli, archaea, and cyanobacteria. mdpi.com

In cyanobacteria, 2-oxoglutarate(1-) is a well-established signal of nitrogen limitation, accumulating rapidly when nitrogen sources are scarce. ustc.edu.cn The cell interprets this increase in 2-oxoglutarate(1-) as a nitrogen-starvation signal. ustc.edu.cn This signaling mechanism is crucial for these photosynthetic organisms to balance their carbon and nitrogen metabolism, which are tightly linked. ustc.edu.cn

The ability of the cell to sense and respond to fluctuations in 2-oxoglutarate(1-) levels is mediated by a class of proteins known as 2-oxoglutarate sensors. nih.gov These proteins have evolved to bind 2-oxoglutarate(1-) and, in response, undergo conformational changes that alter their activity or their interaction with other proteins, thereby transducing the nutritional signal into a metabolic response. nih.govmdpi.com

Direct and Indirect Regulation of Key Metabolic Enzymes

2-Oxoglutarate(1-) exerts its regulatory influence by directly and indirectly modulating the activity of key metabolic enzymes. nih.govustc.edu.cnfrontiersin.orgrsc.org This regulation is a critical mechanism for coordinating metabolic pathways in response to changes in the cellular C/N status. nih.gov

Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, responsible for catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia. nih.govacs.org The activity of glutamine synthetase is tightly regulated to prevent the wasteful expenditure of ATP and to maintain nitrogen homeostasis. nih.gov In some organisms, 2-oxoglutarate(1-) plays a direct role in this regulation. nih.govacs.org

In the methanogenic archaeon Methanosarcina mazei, 2-oxoglutarate(1-) directly activates glutamine synthetase by inducing its assembly into a dodecameric, active form. elifesciences.orgelifesciences.org At low concentrations of 2-oxoglutarate(1-), the enzyme exists in an inactive, dimeric state. elifesciences.org As 2-oxoglutarate(1-) levels rise, indicative of carbon-replete conditions, it binds to the enzyme, promoting the formation of the active dodecamer. nih.govelifesciences.org This represents a novel mechanism of enzyme regulation where the metabolic signal directly controls the quaternary structure and thus the activity of the enzyme. elifesciences.org

In other organisms, such as Escherichia coli, the regulation of glutamine synthetase by 2-oxoglutarate(1-) is more indirect, often mediated by the PII signaling proteins. nih.gov

Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to form malonyl-CoA. nih.gov In plants, the activity of the plastidial form of this enzyme is modulated by 2-oxoglutarate(1-) through its interaction with the PII signal transduction protein. pnas.orgcapes.gov.br

Under conditions of low carbon availability, and thus low 2-oxoglutarate(1-) levels, the PII protein binds to the biotin (B1667282) carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase, inhibiting its activity. frontiersin.orgroyalsocietypublishing.org This inhibition serves to downregulate fatty acid synthesis when carbon building blocks are scarce. frontiersin.org When the cellular carbon status improves, reflected by an increase in 2-oxoglutarate(1-) concentration, 2-oxoglutarate(1-) binds to the PII protein. pnas.orgfrontiersin.org This binding event causes a conformational change in PII, leading to its dissociation from acetyl-CoA carboxylase and the subsequent relief of inhibition. pnas.org This regulatory mechanism ensures that fatty acid synthesis is coordinated with the availability of carbon skeletons. frontiersin.org

Table 1: Regulation of Key Enzymes by 2-Oxoglutarate(1-)

| Enzyme | Organism/System | Regulatory Effect of 2-Oxoglutarate(1-) | Mechanism |

|---|---|---|---|

| Glutamine Synthetase (GS) | Methanosarcina mazei | Activation | Direct binding induces assembly of the active dodecameric form. elifesciences.orgelifesciences.org |

| Acetyl-CoA Carboxylase (ACC) | Plant plastids | Reverses Inhibition | Binds to PII protein, causing its dissociation from ACC and relieving inhibition. pnas.orgfrontiersin.org |

The PII signal transduction proteins are a widespread family of regulatory proteins found in bacteria, archaea, and plants. wikipedia.orgplos.org They function as central integrators of signals related to the cell's energy and nitrogen status. plos.org PII proteins achieve this by sensing the intracellular levels of key metabolites, including ATP, ADP, and, crucially, 2-oxoglutarate(1-). wikipedia.orgpnas.org

The binding of these effector molecules to PII proteins induces conformational changes, particularly in a flexible surface loop known as the T-loop. researchgate.net These structural alterations modulate the ability of PII to interact with a diverse range of target proteins, including enzymes, transporters, and transcriptional regulators. wikipedia.org

The interaction between 2-oxoglutarate(1-) and PII proteins is a cornerstone of this signaling system. In many proteobacteria, the binding of 2-oxoglutarate(1-) to PII is synergistic with the binding of ATP. frontiersin.org The resulting PII-ATP-2-oxoglutarate complex adopts a specific conformation that dictates its interaction with downstream targets. pnas.org For example, in Escherichia coli, the binding of 2-oxoglutarate(1-) to the PII protein GlnK inhibits its ATPase activity, leading to a conformational change that influences its regulatory interactions. pnas.org

Through these interactions, the PII proteins, in response to the 2-oxoglutarate(1-) signal, can coordinate a global metabolic response. This includes regulating nitrogen assimilation, controlling the uptake of nitrogen-containing compounds, and modulating the activity of enzymes involved in both carbon and nitrogen metabolism. nih.govfrontiersin.org

Modulation of Acetyl-CoA Carboxylase Activity

Influence on Cellular Signaling Systems

The regulatory role of 2-oxoglutarate(1-) extends beyond the direct modulation of metabolic enzymes to influencing broader cellular signaling systems. nih.govoup.com Its ability to reflect the fundamental C/N balance allows it to act as a high-level signal that can trigger widespread changes in cellular physiology. nih.gov

One of the most striking examples of this is the regulation of cyclic AMP (cAMP) synthesis in Escherichia coli. nih.gov cAMP is a well-known second messenger that controls a vast array of cellular processes, including gene expression related to carbon source utilization. The fact that 2-oxoglutarate(1-), a primary indicator of nitrogen status, can influence the levels of cAMP, a primary indicator of carbon status, highlights the deep integration of these two major metabolic networks. nih.govresearchgate.net

Furthermore, in cyanobacteria, 2-oxoglutarate(1-) acts as an allosteric effector for the global transcriptional regulator NtcA. nih.gov High levels of 2-oxoglutarate(1-), signaling nitrogen deficiency, increase the affinity of NtcA for its DNA binding sites, leading to the activation of genes involved in nitrogen assimilation. nih.govustc.edu.cn This demonstrates a direct link between a metabolic signal and the regulation of gene expression on a global scale.

In plants, 2-oxoglutarate(1-) has also been implicated as a signaling molecule, with its effects potentially mediated through the PII proteins and other sensor mechanisms. oup.comfrontiersin.org Its ability to influence a wide range of processes, from amino acid biosynthesis to secondary metabolism, suggests a broad signaling role. frontiersin.org

Regulation of Cyclic AMP Synthesis

2-Oxoglutarate(1-), also known as α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a significant role as a signaling molecule that reflects the cellular carbon and nitrogen balance. nih.govresearchgate.net This signaling capacity extends to the regulation of cyclic AMP (cAMP) synthesis, a crucial second messenger involved in a myriad of cellular processes. The regulatory effects of 2-oxoglutarate(1-) on cAMP synthesis are context-dependent, exhibiting inhibitory actions in prokaryotes like Escherichia coli and stimulatory effects in mammalian tissues such as skeletal muscle.

In the bacterium Escherichia coli, 2-oxoglutarate(1-) is a key player in coordinating carbon and nitrogen metabolism, and its intracellular levels fluctuate in response to the availability of these nutrients. nih.gov It has been identified as a master regulator that can influence the synthesis of cAMP. nih.govresearchgate.net This regulation is primarily achieved through its interaction with the phosphotransferase system (PTS), a major pathway for carbohydrate uptake and a central hub for metabolic regulation.

Research has shown that high intracellular concentrations of 2-oxoglutarate(1-) inhibit the activity of adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP from ATP. nih.gov This inhibition is mediated, at least in part, through the PTS. Specifically, 2-oxoglutarate(1-) has been found to inhibit the autophosphorylation of Enzyme I (EI) of the PTS. nih.govcreative-diagnostics.com This inhibition of EI phosphorylation leads to a decrease in the phosphorylation state of other PTS components, including the glucose-specific enzyme IIA (EIIAGlc). The phosphorylated form of EIIAGlc is an activator of adenylyl cyclase; therefore, by reducing the pool of phosphorylated EIIAGlc, 2-oxoglutarate(1-) effectively curtails cAMP synthesis. nih.govmdpi.com The binding affinity of 2-oxoglutarate(1-) to the C-terminal domain of EI has been determined, with a dissociation constant (Kd) of approximately 2 mM, indicating that this regulation occurs at physiologically relevant concentrations. researchgate.net

Furthermore, there is evidence for a PTS-independent mechanism through which 2-oxoglutarate(1-) can inhibit adenylyl cyclase activity, although the precise molecular details of this pathway remain to be fully elucidated. nih.govresearchgate.net This dual mechanism of regulation underscores the central role of 2-oxoglutarate(1-) in integrating nutritional signals to control cellular metabolism in E. coli.

In contrast to its inhibitory role in bacteria, α-ketoglutarate has been shown to stimulate the cAMP signaling pathway in mammalian skeletal muscle. nih.gov Studies have demonstrated that α-ketoglutarate can prevent skeletal muscle protein degradation and atrophy. nih.govresearchgate.net This effect is mediated through the inhibition of prolyl hydroxylase 3 (PHD3). nih.gov By inhibiting PHD3, α-ketoglutarate prevents the degradation of the β2 adrenergic receptor (ADRB2), leading to its increased stability and accumulation. nih.gov The elevated levels of ADRB2 subsequently activate the downstream cAMP/PKA (Protein Kinase A) signaling pathway, which is known to promote skeletal muscle hypertrophy and prevent muscle atrophy. nih.gov This highlights a distinct, tissue-specific regulatory function of 2-oxoglutarate(1-) on cAMP synthesis and signaling.

The table below summarizes the research findings on the regulation of cyclic AMP synthesis by 2-Oxoglutarate(1-).

| Organism/Tissue | Effect on cAMP Synthesis | Key Proteins Involved | Mechanism of Action | Quantitative Data |

| Escherichia coli | Inhibition | Adenylyl Cyclase (AC), Enzyme I (EI), Enzyme IIA (EIIAGlc) | 2-Oxoglutarate(1-) inhibits EI autophosphorylation, reducing the amount of phosphorylated EIIAGlc available to activate AC. A PTS-independent mechanism also exists. nih.govresearchgate.netcreative-diagnostics.commdpi.com | The dissociation constant (Kd) for 2-Oxoglutarate(1-) binding to the C-terminal domain of EI is ~2 mM. researchgate.net |

| Mammalian Skeletal Muscle | Stimulation | Prolyl hydroxylase 3 (PHD3), β2 adrenergic receptor (ADRB2), Adenylyl Cyclase (AC) | α-Ketoglutarate inhibits PHD3, leading to increased stability of ADRB2, which in turn activates the downstream cAMP/PKA signaling pathway. nih.gov |

2 Oxoglutarate 1 Dependent Oxygenases 2ogds

Catalytic Mechanisms and Reaction Diversity

The catalytic prowess of 2OGDs stems from their ability to activate molecular oxygen to perform challenging chemical transformations on a diverse range of substrates. rsc.org

Core Catalytic Cycle Involving Fe(II) and Oxygen

The catalytic cycle of 2OGDs is a well-orchestrated process that relies on the interplay between the ferrous iron (Fe(II)) cofactor, 2-oxoglutarate(1-), the prime substrate, and molecular oxygen. nih.gov The generally accepted consensus mechanism begins with the binding of 2-oxoglutarate(1-) to the active site, where it coordinates to the Fe(II) center in a bidentate fashion. nih.govresearchgate.net This is followed by the binding of the primary substrate in a nearby, but distinct, location. researchgate.netresearchgate.net Substrate binding displaces a water molecule from the iron center, creating a vacant site for oxygen to bind. nih.govresearchgate.net

The binding of O₂ to the Fe(II) center initiates the formation of a highly reactive Fe(IV)-oxo (ferryl) intermediate. rsc.orgnih.gov This potent oxidizing species is central to the catalytic activity of the enzyme. rsc.org The formation of the ferryl intermediate is coupled with the subsequent steps of the reaction. rsc.orgnih.gov

Spectrum of Catalyzed Reactions (Hydroxylations, Demethylations, etc.)

2OGDs are renowned for their remarkable catalytic versatility, mediating a wide spectrum of oxidative reactions. annualreviews.orgnih.gov The most common reaction catalyzed by these enzymes is hydroxylation, where a hydroxyl group is introduced into a substrate. jianhaidulab.comresearchgate.net This includes the hydroxylation of amino acid residues in proteins, such as proline and lysine (B10760008) in collagen. nih.gov

Another significant reaction is N-demethylation, which proceeds through an initial hydroxylation step. portlandpress.comresearchgate.net The resulting hydroxylated intermediate is often unstable and spontaneously breaks down. rsc.org In addition to these, 2OGDs in plants and microbes catalyze an even broader range of transformations, including: annualreviews.orgnih.gov

Desaturations: Introduction of double bonds. researchgate.net

Halogenations: Incorporation of halogen atoms. researchgate.net

Ring formations and expansions: Cyclization and rearrangement reactions. researchgate.netresearchgate.net

Epoxidations: Formation of epoxide rings. researchgate.net

Stereoinversions: Altering the stereochemistry at a specific carbon center. rsc.org

This diverse reactivity makes 2OGDs crucial players in various metabolic pathways, including the biosynthesis of antibiotics, plant hormones, and flavonoids, as well as in the regulation of gene expression through histone and DNA modifications. annualreviews.orgmdpi.comebi.ac.uk

Cofactor Requirements and Enzyme Activity Regulation

The activity of 2OGDs is critically dependent on the presence of specific cofactors, and their regulation is essential for proper cellular function. researchgate.net

Role of Ferrous Iron (Fe(II))

Ferrous iron (Fe(II)) is an indispensable cofactor for the vast majority of 2OGDs. jianhaidulab.comebi.ac.uk It is located in the enzyme's active site, typically coordinated by a "facial triad" of two histidine residues and one aspartate or glutamate (B1630785) residue. researchgate.netnih.gov This coordination leaves three labile sites occupied by water molecules, which are sequentially displaced during the catalytic cycle. nih.gov

The Fe(II) ion plays a direct role in catalysis by binding both 2-oxoglutarate(1-) and molecular oxygen. nih.gov It facilitates the formation of the high-valent Fe(IV)-oxo intermediate, which is the primary oxidizing species. rsc.org The ability of iron to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states is fundamental to its catalytic function. wikipedia.orgnih.gov The enzyme must maintain the iron in its reduced Fe(II) state for the catalytic cycle to proceed. taylorfrancis.com

Influence of Ascorbate (B8700270)

Ascorbate (Vitamin C) is another crucial cofactor for many 2OGDs, and its presence significantly stimulates enzyme activity. nih.govcardiff.ac.uk While not always strictly required, ascorbate plays a vital role in maintaining the enzyme's catalytic efficiency. nih.gov

The primary role of ascorbate is to act as a reducing agent, ensuring that the iron cofactor remains in the catalytically active ferrous (Fe(II)) state. nih.govtaylorfrancis.com During "uncoupled" reaction cycles, where 2-oxoglutarate is decarboxylated without substrate hydroxylation, the iron can become oxidized to the inactive ferric (Fe(III)) state. oup.comnih.gov Ascorbate efficiently reduces the Fe(III) back to Fe(II), allowing the enzyme to re-enter the catalytic cycle. nih.gov This ability to reverse the oxidation of the catalytic iron is a key function of ascorbate. oup.com

Beyond its role as a reductant, ascorbate may also act as a radical scavenger, protecting the enzyme from inactivation by highly reactive intermediates generated during the catalytic cycle. cardiff.ac.uk The enediol moiety of ascorbate is essential for its function in supporting hydroxylase activity. nih.gov

Structural Biology of 2OGDs

The structural biology of 2-oxoglutarate(1-)-dependent oxygenases (2OGDs) reveals a remarkably conserved core architecture that accommodates a diverse range of substrates, enabling their wide variety of catalytic functions. Crystallographic studies have been pivotal in elucidating the common structural motifs and the intricacies of the active site configuration. rsc.orgresearchgate.netnih.gov

Conserved Structural Motifs and Folds (e.g., Double-Stranded β-Helix)

A defining characteristic of all structurally characterized 2OGD enzymes is a conserved core fold known as the double-stranded β-helix (DSBH), also referred to as a "jelly-roll" or cupin fold. rsc.orgresearchgate.netnih.govmdpi.comacs.org This fold was first identified in viral proteins and has since been observed in multiple protein families. rsc.org The DSBH is constructed from eight antiparallel β-strands that form two β-sheets, creating a squashed, barrel-like structure. rsc.orgmdpi.comrsc.org This core DSBH fold is often augmented by additional secondary structural elements, such as α-helices and further β-strands, at its N- and C-terminal ends, with specific modifications being characteristic of different 2OGD subfamilies. rsc.org The robust DSBH framework provides the necessary scaffold for the residues that form the active site, which is located within the barrel structure. rsc.orgrsc.org

Substrate Binding and Active Site Configuration

The active site of 2OGDs is highly organized to coordinate the ferrous iron (Fe(II)) cofactor and the 2-oxoglutarate co-substrate. A key conserved feature is the metal-binding motif, typically a 2-His-1-carboxylate facial triad (B1167595), composed of a His-X-Asp/Glu...His sequence. rsc.orgnih.govrsc.orgnih.gov This triad ligates the Fe(II) ion, which is usually found relatively deep within the DSBH fold. rsc.org In the resting state, the iron's coordination sphere is completed by two or three water molecules. mdpi.comacs.org

The binding of 2-oxoglutarate is a crucial step in the catalytic cycle and occurs in a conserved manner. rsc.org It chelates the Fe(II) ion in a bidentate fashion through its C-1 carboxylate and C-2 oxo groups, displacing two of the bound water molecules. researchgate.netnih.govmdpi.comnih.govresearchgate.net The C-5 carboxylate of 2-oxoglutarate is anchored in place through electrostatic and hydrogen bonding interactions with basic residues, such as lysine or arginine, and residues with alcohol groups. rsc.orgrsc.org

Following the binding of 2-oxoglutarate, the primary substrate binds. rsc.orgmdpi.com In contrast to the conserved 2-oxoglutarate binding mode, the binding of the primary substrate is considerably more variable and can involve mobile elements and significant conformational changes. rsc.orgresearchgate.netnih.gov This variability in the substrate-binding pocket is a key determinant of the vast functional diversity within the superfamily. The binding of the primary substrate displaces the final water molecule from the iron center, creating a vacant site for the binding of molecular oxygen, which is a prerequisite for catalysis. mdpi.comacs.orgresearchgate.net The residues that form the substrate-binding pocket often include hydrophobic amino acids that are critical for enzyme activity. frontiersin.org

| Feature | Description | Key Residues/Moieties | References |

| Core Fold | Double-Stranded β-Helix (DSBH) or "jelly-roll" fold, composed of eight antiparallel β-strands forming two sheets. | - | rsc.orgmdpi.comacs.orgrsc.org |

| Iron Coordination | A single Fe(II) ion is coordinated by a conserved facial triad. | His-X-Asp/Glu...His | rsc.orgnih.govrsc.orgnih.gov |

| 2-Oxoglutarate Binding | Bidentate chelation to the Fe(II) center. | C-1 carboxylate, C-2 oxo group | researchgate.netnih.govmdpi.comnih.gov |

| 2-Oxoglutarate Anchoring | The C-5 carboxylate is stabilized by interactions with basic and alcohol-containing residues. | Lysine, Arginine, Serine | rsc.orgrsc.org |

| Primary Substrate Binding | Highly variable, often involving mobile loops and hydrophobic residues. | Varies by enzyme | rsc.orgresearchgate.netfrontiersin.org |

Evolutionary Perspectives of the 2OGD Superfamily

The 2OGD superfamily is ancient, with its members widely distributed across all kingdoms of life, including bacteria, fungi, plants, and animals. nih.govresearchgate.netresearchgate.netmdpi.compeerj.com This broad distribution points to an early evolutionary origin. researchgate.net These enzymes participate in a vast array of metabolic processes, from primary metabolism to the biosynthesis of specialized secondary metabolites. researchgate.netoup.com

Diversification and Expansion Across Life Kingdoms

The 2OGD superfamily has undergone significant expansion and diversification throughout evolution, leading to the wide range of functions observed today. researchgate.netoup.com This is particularly evident in the plant kingdom, where 2OGDs represent the second-largest enzyme family, surpassed only by the cytochrome P450 monooxygenases. researchgate.netpeerj.comresearchgate.net

Phylogenetic analyses of plant 2OGDs have classified them into three major subfamilies based on amino acid sequence similarity: DOXA, DOXB, and DOXC. mdpi.comoup.comresearchgate.netnih.gov

DOXA: This class includes homologs of the E. coli AlkB protein and is primarily involved in the repair of alkylated DNA. mdpi.comoup.comresearchgate.net

DOXB: Members of this class are prolyl 4-hydroxylases involved in the post-translational modification of cell wall proteins, a function that is conserved across plant taxa. mdpi.comoup.comnih.gov

DOXC: This is the most diverse class and is heavily involved in the specialized metabolism of a wide array of phytochemicals. mdpi.comresearchgate.netnih.gov This includes the biosynthesis of hormones like gibberellins (B7789140) and ethylene (B1197577), as well as secondary metabolites such as flavonoids and alkaloids. mdpi.comnih.gov The vast expansion and diversification of the DOXC class occurred during the evolution of land plants, contributing significantly to the chemical diversity and complexity of specialized metabolites in these organisms. researchgate.netnih.gov This evolutionary radiation has enabled the recruitment of DOXC enzymes into numerous lineage-specific metabolic pathways. nih.gov

| Plant 2OGD Subfamily | Primary Function | Example Processes | References |

| DOXA | DNA Repair | Hydroxylation of N-methyl groups in nucleic acids | mdpi.comoup.comresearchgate.net |

| DOXB | Cell Wall Protein Modification | Proline 4-hydroxylation | mdpi.comoup.comnih.gov |

| DOXC | Specialized Metabolism | Flavonoid biosynthesis, Gibberellin metabolism, Alkaloid formation | mdpi.comresearchgate.netnih.gov |

Roles of 2 Oxoglutarate 1 and 2ogds in Specific Biological Processes

Gene Expression and Epigenetic Regulation

2-Oxoglutarate-dependent dioxygenases play a pivotal role in epigenetics by modifying both DNA and histone proteins, thereby influencing chromatin structure and gene transcription. nih.govmdpi.com

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are 2OGDs that are central to the process of active DNA demethylation. nih.govmdpi.com These enzymes require 2-oxoglutarate, molecular oxygen (O2), and Fe(II) as a cofactor to catalyze the sequential oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing. nih.govresearchgate.net The process begins with the conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), followed by further oxidation to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.govnih.gov These oxidized forms are not efficiently maintained during DNA replication and can be excised by the base excision repair pathway, primarily involving thymine-DNA glycosylase (TDG), to ultimately restore an unmethylated cytosine. researchgate.net This TET-mediated pathway provides a mechanism for erasing DNA methylation marks, which is critical for reprogramming gene expression during development and in response to cellular signals. mdpi.comrsc.org

Table 1: Role of 2-Oxoglutarate in TET-Mediated DNA Demethylation

| Enzyme Family | Cofactors/Co-substrates | Substrate | Products of Oxidation | Biological Function |

| TET (1, 2, 3) | 2-Oxoglutarate, Fe(II), O₂ | 5-methylcytosine (5mC) | 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), 5-carboxylcytosine (5caC) | Initiates active DNA demethylation, epigenetic reprogramming, regulation of gene expression. nih.govresearchgate.netnih.gov |

The largest family of histone lysine (B10760008) demethylases (KDMs) is characterized by the presence of a conserved Jumonji C (JmjC) catalytic domain. rsc.orgnih.gov These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that reverse histone lysine methylation, a key post-translational modification that influences chromatin accessibility and gene transcription. researchgate.netacs.org The reaction mechanism involves the 2-OG-dependent hydroxylation of the N-methyl group on a lysine residue, which forms an unstable hemiaminal intermediate that subsequently decomposes, releasing formaldehyde (B43269) and the demethylated lysine. rsc.org Different JmjC KDM subfamilies exhibit specificity for different lysine residues on histones (e.g., H3K9, H3K27, H3K36) and their methylation states (mono-, di-, or trimethylation). rsc.orgnih.gov By removing these methyl marks, JmjC enzymes play a critical role in dynamic gene regulation. researchgate.net

Table 2: Function of JmjC Lysine Demethylases in Histone Modification

| Enzyme Subfamily | Key Members | Primary Histone Targets | Function |

| KDM2/7 | KDM2A/B, KDM7A/B | H3K36me1/2, H3K9me1/2, H3K27me1/2 | Transcriptional repression or activation, depending on context. rsc.orgnih.gov |

| KDM3/JMJD1 | KDM3A/B | H3K9me1/2 | Primarily involved in transcriptional activation. |

| KDM4/JMJD2 | KDM4A-E | H3K9me2/3, H3K36me2/3 | Removal of repressive marks, linked to transcriptional activation. researchgate.net |

| KDM5/JARID1 | KDM5A-D | H3K4me2/3 | Removal of active marks, primarily associated with transcriptional repression. |

| KDM6/UTX | KDM6A/B | H3K27me2/3 | Removal of repressive marks from Polycomb-repressed genes, leading to activation. |

| JMJD6 | JMJD6 | H3R2 (Arginine demethylation) | Also acts as a lysyl hydroxylase on other substrates. |

2-Oxoglutarate is a vital co-substrate for the hydroxylase enzymes that act as the primary oxygen sensors in mammalian cells, regulating the stability and activity of Hypoxia-Inducible Factor (HIF). dovepress.comdovepress.com This group of 2OGDs includes the prolyl hydroxylase domain proteins (PHDs) and the asparaginyl hydroxylase known as Factor Inhibiting HIF (FIH). dovepress.comresearchgate.net

Under normoxic conditions, PHDs use molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues within the HIF-α subunit. nih.govembopress.org This modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. researchgate.net Concurrently, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks its interaction with transcriptional co-activators like p300. dovepress.commdpi.com

In hypoxic conditions, the limited availability of the co-substrate O₂ inhibits PHD and FIH activity. embopress.org This allows HIF-α to escape degradation, accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF complex then binds to hypoxia-responsive elements (HREs) in the genome, driving the transcription of hundreds of genes involved in adaptation to low oxygen, such as those controlling angiogenesis, erythropoiesis, and glucose metabolism. dovepress.com

Table 3: 2-Oxoglutarate-Dependent Regulation of HIF

| Enzyme | Target Residue on HIF-α | Activity under Normoxia (High O₂) | Activity under Hypoxia (Low O₂) | Consequence of Activity |

| PHDs (Prolyl Hydroxylases) | Proline | Active | Inhibited | Hydroxylation leads to HIF-α degradation. nih.govresearchgate.net |

| FIH (Factor Inhibiting HIF) | Asparagine | Active | Inhibited | Hydroxylation blocks transcriptional co-activator binding. dovepress.commdpi.com |

Histone Demethylation by Jumonji C (JmjC) Lysine Demethylases

Post-Translational Protein Modifications

The role of 2-oxoglutarate-dependent dioxygenases extends to the post-translational modification of a wide range of proteins beyond histones and transcription factors, impacting their structure, function, and stability. mdpi.comnih.gov

One of the first identified roles for 2OGDs was in the post-translational hydroxylation of proline and lysine residues during collagen biosynthesis. nih.govfrontiersin.org Collagen prolyl 4-hydroxylases (C-P4Hs) and prolyl 3-hydroxylases (P3Hs) catalyze the formation of hydroxyproline, while procollagen-lysine 5-dioxygenases (PLODs) catalyze the formation of hydroxylysine. frontiersin.orgrsc.org These hydroxylation events, which require 2-oxoglutarate, are absolutely essential for the proper folding and stability of the collagen triple helix. frontiersin.org Hydroxylysine residues also serve as sites for glycosylation and the formation of covalent cross-links that strengthen collagen fibrils. oulu.fi Beyond collagen, numerous other proteins are subject to prolyl and lysyl hydroxylation by various 2OGDs, affecting their function and stability. nih.govresearchgate.net

Table 4: 2-Oxoglutarate-Dependent Collagen Hydroxylases

| Enzyme Family | Target Residue | Location in (Gly-X-Y)n motif | Function of Modification |

| Collagen Prolyl 4-Hydroxylases (C-P4Hs) | Proline | Y position | Stabilizes the collagen triple helix. frontiersin.orgrsc.org |

| Prolyl 3-Hydroxylases (P3Hs) | Proline | X position | Mediates inter-helical interactions. frontiersin.orgrsc.org |

| Procollagen-Lysine Dioxygenases (PLODs) | Lysine | Y position | Provides sites for glycosylation and covalent cross-linking. researchgate.netoulu.fi |

Recent research has uncovered a conserved role for 2-oxoglutarate-dependent oxygenases in the hydroxylation of ribosomal proteins in both prokaryotes and eukaryotes. ox.ac.ukpnas.org These ribosomal oxygenases (ROXs) can modify specific amino acid residues within the ribosome, influencing protein synthesis. For instance, the human enzyme OGFOD1, a 2OGD, hydroxylates proline-62 of the small ribosomal subunit protein uS12 (also known as RPS23). researchgate.netjci.org This modification occurs at the ribosomal decoding center and can modulate translational accuracy and efficiency. pnas.orgjci.org Other examples include the hydroxylation of arginyl residues on Rpl16 in E. coli by the 2OGD YcfD, and the histidyl hydroxylation of human ribosomal proteins Rpl27a and Rpl8 by MINA53 and NO66, respectively. ox.ac.uknih.gov These findings suggest that the direct modification of the translation machinery by 2-oxoglutarate-dependent reactions is a fundamental regulatory mechanism linking cellular metabolism to the control of protein synthesis. mdpi.comnih.gov

Table 5: Examples of 2-Oxoglutarate-Dependent Ribosomal Protein Modifications

| Oxygenase | Organism | Ribosomal Protein Target | Modified Residue | Functional Implication |

| OGFOD1 | Human, Yeast | uS12 (RPS23) | Proline (Pro-62) | Affects translational accuracy and splicing. pnas.orgresearchgate.netjci.org |

| YcfD | E. coli | L16 (Rpl16) | Arginine | Regulation of ribosome assembly. ox.ac.uknih.gov |

| MINA53 | Human | L27a (Rpl27a) | Histidine | Linked to cell growth and proliferation. ox.ac.uk |

| NO66 | Human | L8 (Rpl8) | Histidine | Linked to cell growth and proliferation. ox.ac.uk |

Hydroxylation of Prolyl and Lysyl Residues

Metabolism Across Different Organisms and Cellular Compartments

The metabolic significance of 2-oxoglutarate (2-OG), also known as α-ketoglutarate, extends across various organisms and is not confined to a single cellular location. This five-carbon dicarboxylate is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, positioning it at the crossroads of carbon and nitrogen metabolism. frontiersin.orgnih.gov Its availability and flux through different pathways are tightly regulated, reflecting the cell's nutritional status. nih.govnih.gov In both plant and microbial cells, 2-OG serves as a crucial carbon skeleton for the assimilation of nitrogen into amino acids. frontiersin.orgnih.gov The enzymes responsible for its production, such as isocitrate dehydrogenases and glutamate (B1630785) dehydrogenases, are found in various subcellular compartments, including the mitochondria and cytosol, highlighting the delocalized nature of its metabolism. frontiersin.orgoup.com

Plant Metabolism

In plants, 2-oxoglutarate is a central metabolite involved in a wide array of biochemical reactions that occur in different cellular compartments. frontiersin.org It is indispensable for the assimilation of ammonia (B1221849) and plays a critical role as a co-substrate for a large superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2OGDs). frontiersin.orgnih.gov These enzymes are non-heme, iron-containing soluble proteins that catalyze a variety of oxidation reactions, including hydroxylation, desaturation, and demethylation, which are fundamental to the biosynthesis of a diverse range of plant compounds. mdpi.comfrontiersin.org

The biosynthesis of numerous plant secondary metabolites is heavily reliant on the activity of 2OGDs, which use 2-oxoglutarate as a co-substrate. nih.govresearchgate.net These enzymes are responsible for key oxidative modifications that contribute to the vast structural diversity of these compounds. rsc.org

Glucosinolates: In members of the Brassicaceae family, 2OGDs are involved in the biosynthesis of glucosinolates, which are sulfur-containing compounds that play a role in plant defense. nih.gov For instance, in Arabidopsis thaliana, a gene family of 2OGDs, including AOP1, AOP2, and AOP3, catalyzes the conversion of methylsulfinylalkyl glucosinolates to either alkenyl or hydroxyalkyl forms. nih.govoup.com Another 2OGD, GSL-OH, is responsible for the hydroxylation of 3-butenyl glucosinolate to 2-hydroxy-3-butenyl glucosinolate. nih.govnih.gov In radish (Raphanus sativus), the enzyme GLUCORAPHASATIN SYNTHASE 1 (GRS1), a 2OGD, is essential for the synthesis of glucoraphasatin. nih.govresearchgate.net

Flavonoids: Flavonoids are a large class of polyphenolic compounds with diverse functions in plants, including pigmentation and UV protection. frontiersin.orgnih.gov The biosynthesis of flavonoids involves several key steps catalyzed by 2OGDs. mdpi.comrsc.org These enzymes, belonging to the DOXC class, are responsible for oxidative modifications of the central C-ring of the flavonoid skeleton. mdpi.comrsc.org Key 2OGDs in the flavonoid pathway include:

Flavanone 3β-hydroxylase (F3H): Catalyzes the hydroxylation of flavanones at the C-3 position. frontiersin.orgmdpi.com

Flavonol synthase (FLS): Catalyzes the desaturation of dihydroflavonols to form flavonols. nih.govmdpi.com

Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX): Catalyzes the conversion of colorless leucoanthocyanidins to colored anthocyanidins. mdpi.commdpi.com

Flavone synthase I (FNS I): Catalyzes the formation of flavones from flavanones, though its presence is restricted to certain plant families like Apiaceae. nih.govmdpi.comnih.gov

| Enzyme | Abbreviation | Function in Flavonoid Biosynthesis |

| Flavanone 3β-hydroxylase | F3H | Hydroxylation of flavanones |

| Flavonol synthase | FLS | Desaturation of dihydroflavonols to flavonols |

| Anthocyanidin synthase | ANS/LDOX | Conversion of leucoanthocyanidins to anthocyanidins |

| Flavone synthase I | FNS I | Formation of flavones from flavanones |

Alkaloids: The biosynthesis of various alkaloids, a diverse group of nitrogen-containing secondary metabolites, also involves reactions catalyzed by 2OGDs. nih.gov For example, in the biosynthesis of monoterpenoid indole (B1671886) alkaloids in Catharanthus roseus, the enzyme desacetoxyvindoline 4-hydroxylase (D4H), a 2OGD, catalyzes a late step in vindoline (B23647) biosynthesis. nih.gov

Gibberellins (B7789140): Gibberellins (GAs) are diterpenoid plant hormones that regulate various aspects of plant growth and development. rsc.org The later stages of GA biosynthesis are catalyzed by a series of soluble 2OGDs. rsc.orgportlandpress.com These enzymes are responsible for key oxidative steps, including the conversion of GA precursors to bioactive GAs. ontosight.ai Important 2OGDs in this pathway are:

GA 20-oxidases (GA20ox): Catalyze the removal of C-20 from the GA precursor. rsc.org

GA 3-oxidases (GA3ox): Catalyze the final step in the formation of bioactive GAs by introducing a 3β-hydroxyl group. rsc.org

GA 2-oxidases (GA2ox): Involved in the deactivation of bioactive GAs. rsc.orgnih.gov

2-Oxoglutarate-dependent dioxygenases are key players in the metabolism of several plant hormones, thereby regulating their homeostasis. researchgate.net

Auxin: The catabolism of the plant hormone auxin (indole-3-acetic acid) is mediated by a 2OGD known as Dioxygenase for Auxin Oxidation (DAO). researchgate.netnih.gov This enzyme plays a role in governing auxin homeostasis, which is critical for numerous developmental processes. nih.gov

Ethylene (B1197577): The final step in the biosynthesis of the gaseous plant hormone ethylene is catalyzed by 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), which is a unique 2OGD that does not require 2-oxoglutarate as a co-substrate but is mechanistically related to the family. researchgate.netrsc.org

Abscisic Acid: The catabolism of abscisic acid (ABA), a hormone involved in stress responses and seed dormancy, is also mediated by 2OGDs. These enzymes hydroxylate ABA to phaseic acid and dihydrophaseic acid, which are inactive forms of the hormone. researchgate.net

2-Oxoglutarate is central to the assimilation of inorganic nitrogen in plants. oup.comuniumbioscience.comresearchgate.net Ammonium (B1175870), the primary product of nitrate (B79036) reduction and photorespiration, is incorporated into organic molecules via the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. oup.commdpi.comfrontiersin.org In this cycle, glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. oup.comresearchgate.net This process directly links carbon metabolism, through the provision of 2-oxoglutarate from the TCA cycle, with nitrogen metabolism. frontiersin.orgoup.com

The maintenance of glutamate homeostasis is crucial for plant metabolism, and 2-oxoglutarate plays a key regulatory role. oup.comnih.gov The concentration of glutamate is influenced by the relative activities of GS/GOGAT and glutamate dehydrogenase (GDH). oup.com GDH can catalyze the reversible amination of 2-oxoglutarate to form glutamate, or the deamination of glutamate to yield 2-oxoglutarate and ammonia. mdpi.comnih.govmdpi.com The direction of the GDH reaction is thought to be dependent on the cellular concentrations of ammonia and 2-oxoglutarate. oup.com

Hormone Metabolism (e.g., Auxin, Ethylene, Abscisic Acid)

Microbial Metabolism

In the microbial world, 2-oxoglutarate is a key metabolic node that integrates carbon and nitrogen metabolism. nih.govtaylorandfrancis.com Its intracellular concentration fluctuates in response to the availability of carbon and nitrogen sources, allowing it to act as a signaling molecule that regulates gene expression and enzyme activity. nih.govnih.gov

2-Oxoglutarate is the primary carbon skeleton for nitrogen assimilation in many bacteria and archaea. nih.gov The GS/GOGAT pathway is a major route for ammonia assimilation, particularly under nitrogen-limiting conditions. elifesciences.orgresearchgate.net In this pathway, glutamine synthetase (GS) incorporates ammonia into glutamate to form glutamine, and glutamate synthase (GOGAT) then transfers the amide nitrogen from glutamine to 2-oxoglutarate to produce two molecules of glutamate. uni-hohenheim.demicrobiologyresearch.org

In many bacteria and archaea, the intracellular level of 2-oxoglutarate is sensed by regulatory proteins, such as the PII signal transduction proteins (GlnB and GlnK). researchgate.netasm.organnualreviews.org When nitrogen is limited, the concentration of 2-oxoglutarate increases, which then binds to PII proteins, triggering a signaling cascade that upregulates the expression of genes involved in nitrogen assimilation. asm.organnualreviews.org

For example, in the bacterium Bacillus subtilis, glutamate biosynthesis from ammonium and 2-oxoglutarate occurs via the GS/GOGAT pathway. uni-hohenheim.de The expression of the gltAB genes, which encode glutamate synthase, is activated by the transcription factor GltC in the presence of sufficient 2-oxoglutarate. uni-hohenheim.de Conversely, when nitrogen is abundant, glutamate dehydrogenase (RocG) degrades glutamate to ammonia and 2-oxoglutarate and also inhibits GltC activity. uni-hohenheim.de

In archaea, such as the methanogen Methanosarcina mazei, 2-oxoglutarate directly activates glutamine synthetase activity. elifesciences.org Under nitrogen starvation, elevated levels of 2-oxoglutarate induce the assembly of the glutamine synthetase into its active dodecameric form. elifesciences.org In some methanoarchaea, a transcriptional regulator, NrpR, represses genes for nitrogen fixation and assimilation under nitrogen-sufficient conditions. asm.org An increase in the intracellular 2-oxoglutarate concentration under nitrogen limitation leads to the dissociation of NrpR from its target promoters, thereby allowing the expression of these genes. asm.org In Methanothermococcus thermolithotrophicus, 2-oxoglutarate acts as an allosteric activator of glutamine synthetase, switching on nitrogen assimilation when needed. mpi-bremen.de

| Organism Type | Role of 2-Oxoglutarate in Nitrogen Metabolism | Key Regulatory Mechanisms |

| Bacteria (e.g., Bacillus subtilis) | Carbon skeleton for ammonia assimilation via GS/GOGAT pathway. uni-hohenheim.de | Allosteric regulation of enzymes and transcriptional control via proteins like GltC. uni-hohenheim.de |

| Archaea (e.g., Methanosarcina mazei) | Carbon skeleton for ammonia assimilation and allosteric activator of glutamine synthetase. elifesciences.org | Direct activation of glutamine synthetase by 2-OG binding; transcriptional regulation via proteins like NrpR. elifesciences.orgasm.org |

Secondary Metabolite and Antibiotic Biosynthesis

2-Oxoglutarate(1-) (2OG) and the 2-oxoglutarate-dependent dioxygenases (2OGDs) play a pivotal role in the biosynthesis of a vast array of secondary metabolites in plants, fungi, and bacteria. rsc.orgresearchgate.net These enzymes are known for their catalytic versatility, performing reactions such as hydroxylations, desaturations, epimerizations, ring formations, and rearrangements. rsc.orgresearchgate.net This functional diversity allows them to be key players in the creation of complex and medicinally important molecules, including antibiotics. rsc.orgresearchgate.net

In the realm of antibiotic biosynthesis, 2OGDs are particularly crucial in the production of β-lactam antibiotics like penicillins and cephalosporins. ontosight.ai For instance, deacetoxycephalosporin C synthase (DAOCS), a 2OGD, catalyzes the expansion of the penicillin nucleus's five-membered ring into the six-membered ring characteristic of cephalosporins. ontosight.ai In many bacteria, another 2OGD, deacetylcephalosporin C synthase (DACS), then hydroxylates this product. ontosight.ai Clavulanic acid, a potent β-lactamase inhibitor often used in conjunction with β-lactam antibiotics, is also synthesized with the help of a trifunctional 2OGD called clavaminic acid synthase (CAS). ontosight.ai

The role of 2OGDs extends to the biosynthesis of various other secondary metabolites in plants, such as flavonoids, alkaloids, and glucosinolates. proteopedia.org Flavonoids, which contribute to plant coloration and have numerous health benefits, are synthesized via pathways that involve several 2OGDs. nih.gov Similarly, the formation of simple coumarins from cinnamate (B1238496) derivatives is achieved through ortho-hydroxylation, a key step catalyzed by 2OGDs. ontosight.ai

Sulfur and Phosphate (B84403) Metabolism

2-Oxoglutarate(1-) and 2OGDs are also implicated in the metabolism of sulfur and phosphate, although this is a less extensively characterized area compared to their roles in other pathways. In microbes, 2OGDs have been noted to have roles in both sulfur and phosphate metabolism. frontiersin.org

In the context of sulfur metabolism, some microorganisms utilize 2OG-dependent dioxygenases for the desulfonation of compounds. For example, taurine (B1682933) dioxygenase (TauD) catalyzes the hydroxylation of taurine (2-aminoethanesulfonate), leading to its breakdown and the release of sulfite, which can then be integrated into sulfur metabolism. asm.org The assimilatory reduction of sulfate (B86663) in some bacteria involves pathways that can connect to amino acid metabolism, where 2-oxoglutarate serves as a key precursor for amino acids like glutamate. ontosight.ai

Regarding phosphate metabolism, the connection is more indirect. 2-Oxoglutarate dehydrogenase complex (OGDH), the enzyme that metabolizes 2-oxoglutarate in the Krebs cycle, can be activated by inorganic phosphate (Pi). taylorandfrancis.com This activation is pH-dependent and can be potentiated by magnesium ions. taylorandfrancis.com While this demonstrates an interaction, the direct role of 2-Oxoglutarate(1-) as a substrate in mainstream phosphate assimilation pathways is not as clearly defined as its role in carbon and nitrogen metabolism. The pentose (B10789219) phosphate pathway (PPP) is a major metabolic route that produces precursors for nucleotide synthesis and is interconnected with glycolysis and the TCA cycle, where 2-oxoglutarate is a key intermediate. nih.govresearchgate.netoulu.fi

Animal/Human Metabolism

In animals and humans, 2-Oxoglutarate(1-) and 2OGDs are central to a wide range of metabolic processes, extending far beyond their function in the Krebs cycle. These enzymes are involved in the biosynthesis of structural proteins, the metabolism of lipids, and the critical processes of DNA and RNA repair and modification. researchgate.netnih.gov

Extracellular Matrix Biosynthesis (e.g., Collagen)

The synthesis of a stable extracellular matrix is critically dependent on the post-translational modification of collagen, a process in which 2OGDs are indispensable. rsc.orgnih.gov Collagen, the most abundant protein in mammals, requires the hydroxylation of specific proline and lysine residues to form a stable triple-helical structure and for the subsequent formation of cross-links that provide tensile strength to tissues. frontiersin.orgnih.gov

Three types of 2OGD collagen hydroxylases are involved:

Prolyl 4-hydroxylases (P4Hs) catalyze the formation of 4-hydroxyproline (B1632879), which is essential for the thermal stability of the collagen triple helix. rsc.orgtandfonline.com

Lysyl hydroxylases (LHs) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), catalyze the hydroxylation of lysine residues. frontiersin.orgontosight.ainih.govwikipedia.org These hydroxylysine residues serve as attachment sites for carbohydrates and are crucial for the formation of stable intermolecular cross-links. frontiersin.orgnih.gov There are three known LH isoenzymes (LH1-3) encoded by the PLOD1, PLOD2, and PLOD3 genes. frontiersin.orgnih.govwikipedia.org

Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3-hydroxyproline, with its precise biological role still under investigation but believed to be important in the biosynthesis of certain collagen types. rsc.orgtandfonline.com

The activity of these hydroxylases is dependent on the availability of 2-oxoglutarate, molecular oxygen, Fe(II), and ascorbate (B8700270) (Vitamin C). taylorandfrancis.comnih.gov

| Enzyme Family | Abbreviation | Function | Key Cofactors |

|---|---|---|---|

| Prolyl 4-hydroxylases | P4Hs | Formation of 4-hydroxyproline for collagen triple helix stability. rsc.orgtandfonline.com | 2-Oxoglutarate, O₂, Fe(II), Ascorbate. taylorandfrancis.comnih.gov |

| Lysyl hydroxylases (PLODs) | LHs/PLODs | Hydroxylation of lysine for cross-linking and glycosylation. frontiersin.orgnih.govwikipedia.org | |

| Prolyl 3-hydroxylases | P3Hs | Formation of 3-hydroxyproline. rsc.orgtandfonline.com |

Lipid Metabolism (e.g., Fatty Acid, Carnitine, Phytanic Acid Catabolism)

2-Oxoglutarate-dependent dioxygenases are also involved in several aspects of lipid metabolism. researchgate.net Their roles include fatty acid metabolism, the biosynthesis of carnitine, and the breakdown of phytanic acid. researchgate.netd-nb.info

Fatty Acid Metabolism: 2-Oxoglutarate can influence fatty acid synthesis. In some organisms, it acts as a signaling molecule that can regulate the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. nih.gov Furthermore, under certain conditions like hypoxia, 2-oxoglutarate can be used in the reductive carboxylation pathway to produce acetyl-CoA, a building block for fatty acids. nih.gov

Carnitine Biosynthesis: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. rsc.orgwikipedia.org The biosynthesis of carnitine in mammals involves two critical hydroxylation steps, both catalyzed by 2OGDs:

Nε-trimethyllysine hydroxylase (TMLH) catalyzes the first step, the hydroxylation of Nε-trimethyllysine. rsc.orgwikipedia.orgrsc.org

γ-butyrobetaine hydroxylase (BBOX) catalyzes the final step, the formation of carnitine from γ-butyrobetaine. rsc.orgwikipedia.orgrsc.org

Phytanic Acid Catabolism: Phytanic acid is a branched-chain fatty acid that is broken down through α-oxidation. A key enzyme in this pathway is phytanoyl-CoA hydroxylase, a 2OGD that hydroxylates phytanoyl-CoA. d-nb.info

| Process | Key 2OGD Enzyme(s) | Function |

|---|---|---|

| Fatty Acid Metabolism | Regulation of Acetyl-CoA Carboxylase (indirect) | 2-Oxoglutarate can act as a signaling molecule influencing fatty acid synthesis. nih.gov |

| Carnitine Biosynthesis | Nε-trimethyllysine hydroxylase (TMLH) | Catalyzes the initial hydroxylation step. rsc.orgwikipedia.orgrsc.org |

| γ-butyrobetaine hydroxylase (BBOX) | Catalyzes the final hydroxylation step to form carnitine. rsc.orgwikipedia.orgrsc.org | |

| Phytanic Acid Catabolism | Phytanoyl-CoA hydroxylase | Hydroxylates phytanoyl-CoA in the α-oxidation pathway. d-nb.info |

DNA and RNA Repair/Modification

2-Oxoglutarate-dependent dioxygenases are crucial for maintaining the integrity and regulating the expression of the genome through the repair of damaged DNA and the modification of DNA and RNA. nih.govmdpi.comthemedicalbiochemistrypage.org This family of enzymes includes the AlkB family and the TET (Ten-Eleven Translocation) proteins. nih.govmdpi.comoup.com

DNA Repair: The AlkB family of proteins, first identified in E. coli, repairs alkylation damage to DNA bases by oxidative demethylation. nih.govembopress.orgwikipedia.org In this process, the harmful methyl group is hydroxylated and then released as formaldehyde, restoring the original base. nih.govwikipedia.org Humans have nine AlkB homologs (ALKBH1-8 and FTO), several of which are involved in DNA and RNA repair. nih.govmdpi.com For example, ALKBH2 and ALKBH3 are known to repair alkylated bases such as 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) in DNA. embopress.orgacs.org

DNA and RNA Modification: Beyond repair, 2OGDs play a significant role in epigenetic and epitranscriptomic regulation.

TET Enzymes (TET1-3): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC), a key epigenetic mark, to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. nih.govoup.com This process is a crucial step in active DNA demethylation, which is vital for gene regulation and development.

FTO and ALKBH5: These enzymes are RNA demethylases that remove the N6-methyladenosine (m6A) modification from RNA. rsc.org The m6A modification is the most abundant internal modification in mammalian mRNA and plays a critical role in regulating mRNA splicing, stability, and translation. rsc.org

Cellular Responses and Homeostasis

2-Oxoglutarate(1-) is emerging as a master regulator metabolite that sits (B43327) at the crossroads of major metabolic pathways, particularly carbon and nitrogen metabolism. nih.govasm.orgasm.orgresearchgate.net Its cellular concentration fluctuates in response to nutrient availability, allowing it to act as a signaling molecule that influences a wide range of cellular responses and helps maintain homeostasis. nih.govasm.orgasm.orgresearchgate.net

The large family of 2OG-dependent dioxygenases acts as sensors for cellular levels of 2-oxoglutarate, as well as oxygen and iron. nih.govcam.ac.uk The activity of these enzymes is directly dependent on the availability of their co-substrate, 2-oxoglutarate. nih.gov This link allows the cell to couple its metabolic state to various downstream processes, including:

Hypoxic Response: In the presence of oxygen, HIF prolyl hydroxylases (PHDs), a type of 2OGD, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF), marking it for degradation. d-nb.infocam.ac.uk When oxygen or 2-oxoglutarate levels are low, PHD activity decreases, HIF-α stabilizes, and the cell mounts a transcriptional response to hypoxia. d-nb.infocam.ac.uk

Epigenetic Regulation: As mentioned, the activity of TET enzymes and JmjC domain-containing histone demethylases is dependent on 2-oxoglutarate levels. nih.gov This links the cell's metabolic state directly to the regulation of its epigenome.

Interdependent Homeostasis: The oxidative decarboxylation of 2-oxoglutarate by the 2-oxoglutarate dehydrogenase complex (OGDH) is critical for the interconnected homeostasis of NAD(P)H, ATP, reactive oxygen species (ROS), and other key metabolites in the cell. oncotarget.com Inhibition of this process can significantly perturb cellular homeostasis. oncotarget.com

In essence, 2-oxoglutarate acts as a crucial signaling hub, translating the metabolic state of the cell into appropriate physiological and pathological responses. ontosight.aimdpi.com Its levels can influence everything from gene expression and protein synthesis to cell fate decisions. ontosight.ainih.gov

Advanced Research Methodologies and Future Directions in 2 Oxoglutarate 1 Studies

Analytical Approaches for 2-Oxoglutarate(1-) Quantification

Accurate quantification of intracellular 2-oxoglutarate levels is crucial for understanding its regulatory roles. nih.gov A variety of analytical methods have been developed, each with specific advantages in terms of sensitivity, specificity, and applicability to different biological samples. asm.org

Mass spectrometry (MS), often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), stands as a powerful tool for the sensitive and specific quantification of 2-oxoglutarate. asm.orgunivr.it These methods allow for the precise measurement of 2OG in complex biological mixtures, such as cell extracts. univr.it For instance, LC-MS analysis has demonstrated a linear response for 2-oxoglutarate quantification over a range of 0.1 to 100 picomoles. univr.it

Solid-phase extraction coupled to mass spectrometry (SPE-MS) has been effectively used to create robust assays for monitoring the activity of 2-oxoglutarate-dependent dioxygenases (2OGDs). rsc.org This technique has been instrumental in determining the apparent Michaelis constant (Kmapp) of various human 2OGDs for 2-oxoglutarate, revealing a wide range of affinities across the enzyme family. rsc.org Furthermore, dynamic combinatorial chemistry linked to mass spectrometric analyses (DCMS) has been successfully employed to identify novel inhibitors of 2OGDs like AlkB. nih.gov MS-based methods are also capable of detecting the formation of succinate (B1194679), the co-product of 2OGD-catalyzed reactions, at picomolar levels, providing an indirect measure of enzyme activity. nih.gov

| Enzyme | Substrate | Apparent Km (μM) for 2OG | Reference |

|---|---|---|---|

| JMJD6 | LUC7L2267–278 | ~31 | rsc.org |

| JMJD6 | BRD4482–501 | ~23 | rsc.org |

| AspH | - | ~0.2 | rsc.org |

| JMJD5 | - | ~0.3 | rsc.org |

| FIH | - | ~0.8 | rsc.org |

| NO66 | - | ~0.8 | rsc.org |

| MINA53 | - | ~3 | rsc.org |

| KDM4C | - | ~0.08 | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile, non-destructive technique used to study 2-oxoglutarate and its interactions. researchgate.net High-resolution proton NMR can directly detect and quantify 2OG in biological fluids like urine. nih.gov NMR is also a powerful tool for elucidating the products of enzymatic reactions involving 2OG and its derivatives. For example, it has been used to confirm the production of various alcohols from the reduction of substituted 2OG derivatives by cancer-associated isocitrate dehydrogenase (IDH) variants. nih.gov

Competition-based NMR methods have been developed for the quantitative screening of inhibitors that bind to the 2OG active site of dioxygenases. nih.gov In these assays, 2OG itself acts as a reporter ligand, and the displacement of 2OG by a potential inhibitor can be monitored to determine the inhibitor's binding affinity (KD). nih.gov This technique provides valuable, site-specific information on inhibitor binding. nih.gov Furthermore, NMR-based metabolomic analyses have been employed to investigate the broader metabolic consequences of 2-oxoglutarate supplementation in cell culture models. mdpi.com

Electrochemical and absorbance-based methods offer alternative approaches for 2OG quantification, often with high sensitivity and suitability for high-throughput screening. A method combining liquid chromatography with electrochemical detection (LC-EC) has been developed for the quantitative analysis of 2OG in biological samples. nih.gov This technique, which involves derivatization with phenylhydrazine, achieves a least detectable concentration of 25 ng/ml. nih.gov

Fluorescence-based assays are also common. One such method involves the derivatization of 2OG with o-phenylenediamine (B120857) or 4,5-methylenedioxy-1,2-phenylenediamine (DMB), which generates a fluorescent product that can be quantified by HPLC. nih.govresearchgate.net These assays monitor the depletion of 2-oxoglutarate to measure the activity of 2OG-consuming enzymes. researchgate.net More recently, an innovative "Electrochemical Leaf" (e-Leaf) platform has been developed. researchgate.netresearchgate.net This nanoreactor entraps enzymes on an electrode surface, allowing for real-time kinetic analysis of enzyme activity and inhibition, as demonstrated in studies of mutant IDH1. researchgate.netresearchgate.net

| Method | Principle | Key Features | Reference |

|---|---|---|---|

| LC-EC | Chromatographic separation followed by electrochemical detection after derivatization. | LOD: 25 ng/ml; LQC: 62.5 ng/ml. Suitable for samples with very low 2OG amounts. | nih.gov |

| Fluorescence Derivatization HPLC | Derivatization with reagents like DMB to form a fluorescent product. | Sensitive detection based on fluorescence. | nih.gov |

| Absorbance-Based Assay | Monitoring NADPH consumption/production by coupled enzymes. | Used to monitor turnover of 2OG derivatives by IDH variants. | nih.gov |

| "Electrochemical Leaf" | Enzyme cascade immobilized on a nanoporous electrode. | Provides detailed, real-time kinetic insight into enzyme inhibition. | researchgate.netresearchgate.net |

To monitor the dynamics of 2-oxoglutarate in living cells in real-time, genetically encoded biosensors have been developed. asm.orgnih.gov Many of these biosensors are based on the principle of Förster resonance energy transfer (FRET), where the binding of 2OG induces a conformational change in a sensor protein, altering the fluorescence signal. nih.gov

One class of FRET biosensors utilizes cyanobacterial proteins, such as PII and PipX, whose interaction is modulated by 2OG binding. nih.gov These sensors can detect 2OG concentrations in the range of 0.01 to 10 mM. nih.gov Another successful design involves inserting the 2OG-binding GAF domain from the bacterial NifA protein into a yellow fluorescent protein (YFP). nih.gov This single fluorescent protein-based sensor shows a rapid and specific response to 2OG, with a dynamic range of 100 µM to 100 mM. nih.gov These biosensors are powerful tools for studying 2OG fluctuations in response to environmental or metabolic changes at the single-cell level. nih.govnih.gov

Electrochemical and Absorbance-Based Assays

Enzymatic and Protein Engineering Strategies for 2OGDs

The remarkable catalytic versatility of 2-oxoglutarate-dependent dioxygenases (2OGDs) makes them attractive targets for protein engineering. mdpi.comjianhaidulab.comnih.gov These enzymes catalyze a wide array of oxidative reactions, including hydroxylations, desaturations, epoxidations, and ring formations. jianhaidulab.comresearchgate.net Engineering efforts aim to harness and redirect this catalytic power for various applications, from biocatalysis to the development of therapeutic agents. mdpi.com

A key goal of 2OGD engineering is to alter their substrate specificity to accept non-native substrates or to catalyze novel chemical transformations. Studies have shown that even subtle changes to the active site can significantly impact reactivity and substrate selection. rsc.org For example, research on the human 2OGD aspartate/asparagine-β-hydroxylase (AspH) revealed that synthetic derivatives of 2-oxoglutarate could either act as inhibitors or be utilized as alternative cosubstrates, with minor structural changes (e.g., methyl to ethyl substitution) shifting the balance between inhibition and catalysis. rsc.org

Similarly, oncogenic variants of isocitrate dehydrogenases (IDH1/2), which are structurally related to 2OGDs, have been shown to reduce a range of synthetic 2OG derivatives that are not substrates for the wild-type enzymes. nih.gov This highlights the potential for engineering these enzymes for biocatalytic purposes. Broader protein engineering strategies, including directed evolution and rational design, are being applied to expand the catalytic repertoire of 2OGDs. mdpi.com This has led to the development of enzyme variants capable of performing new-to-nature reactions, demonstrating the vast potential of this enzyme superfamily as adaptable catalysts for synthetic chemistry. mdpi.comresearchgate.net The diverse reactions already found in nature, such as the desaturation, ring cleavage, and isomerization reactions catalyzed by 2OGDs in plant alkaloid biosynthesis, provide a rich blueprint for future engineering endeavors. pnas.org

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling have become indispensable tools for dissecting the complex mechanisms of 2-oxoglutarate (2OG)-dependent enzymes. nih.gov These approaches complement experimental techniques by providing detailed insights into reaction pathways, enzyme dynamics, and the structural basis of catalysis. nih.gov

Physiological Models of 2OG-Dependent Catalysis

Physiological models aim to understand how the collective action of 2OG-dependent dioxygenases influences cellular and organismal physiology, particularly in plants. frontiersin.org These models integrate genomic, proteomic, and kinetic data to simulate how this diverse enzyme superfamily can function as a cohesive unit to regulate complex processes like hormone signaling and stress responses. frontiersin.orgresearchgate.net

A key concept in these models is the idea of a stimulus-driven, evolving molecular network. nih.gov For instance, in response to iron deficiency in plants, a network of 2OG-dependent enzymes could work together to manage iron homeostasis. nih.gov The kinetic properties of individual enzymes, such as their differing affinities for ferrous iron (Fe(II)), are crucial parameters in these models, suggesting a graded and coordinated response to fluctuating cellular conditions. nih.gov

These models often span multiple levels of regulation, from the active site and specific reactions to compartmental and threshold-specific controls. researchgate.net By analyzing kinetic data through regression models, researchers can predict how enzymes with compatible kinetic parameters might form transient metabolic conduits, with the flux through these pathways dictated by the kinetic compatibility of the participating enzymes. nih.gov This systems-level approach, which views the 2OG-dependent superfamily as an integrated network, is essential for understanding their broad physiological impact. frontiersin.orgnih.gov

Structural Modeling for Enzyme-Ligand Interactions

Structural modeling techniques, particularly those combining quantum mechanics and molecular mechanics (QM/MM), have provided profound insights into the interactions between 2OG-dependent enzymes and their ligands. mtu.edursc.orgresearcher.life These methods allow for the detailed investigation of reaction mechanisms, including the differentiation of various potential reaction pathways by calculating their energy profiles. nih.gov

Key applications of structural modeling in 2OG-dependent enzyme studies include:

Elucidating Reaction Mechanisms: QM/MM simulations have been instrumental in detailing the catalytic cycle of 2OG-dependent enzymes. mtu.edursc.org This includes modeling the binding of 2OG and the primary substrate, the activation of dioxygen, the formation of the highly reactive Fe(IV)-oxo intermediate, and the subsequent substrate oxidation. mtu.edursc.org For example, studies on the ethylene-forming enzyme (EFE) have used QM/MM to trace the pathways leading to the formation of ethylene (B1197577) versus 3-hydroxypropionate, highlighting the role of the enzyme's hydrophobic environment in determining the reaction outcome. rsc.orgresearcher.life